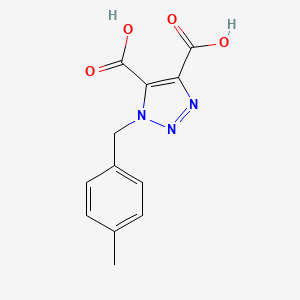

1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

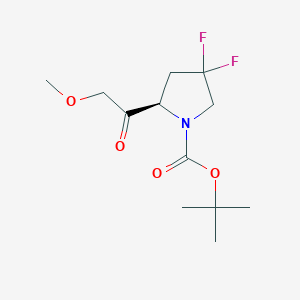

The compound “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 4-methylbenzyl group is a common substituent in organic chemistry, known for its stability and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2,3-triazole derivatives have been synthesized using click reactions . This involves the reaction of azides with alkynes to form a triazole ring .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring and the carboxylic acid groups would contribute to the polarity of the molecule .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon atom attached to the benzene ring) are common in organic chemistry . The presence of the triazole ring and carboxylic acid groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylic acid could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have developed novel compounds derived from triazole derivatives, including those similar to “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid,” for potential antimicrobial applications. For instance, a study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, evaluating them for antimicrobial activities against various bacterial and fungal strains. The compounds exhibited moderate to good activities, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis and Reactivity

Another aspect of research focuses on the synthesis of 1,2,3-triazole derivatives through metal-free multi-component reactions. This approach enables the formation of 1,5-disubstituted 1,2,3-triazoles from primary amines, ketones, and azides, demonstrating the versatility and reactivity of triazole compounds in synthesizing heterocyclic aromatic structures. Additionally, the antibacterial and antifungal activities of these products were tested, showing promising results (Vo, 2020).

Structural Analysis and Properties

The structural analysis of triazole derivatives, including those with substituted benzyl groups, provides insights into their chemical properties. For example, the study of three 1,2,4-triazole derivatives revealed their molecular structures and interactions, such as intermolecular hydrogen bonds and weak pi-pi stacking, which could influence their chemical reactivity and potential applications in material science or as pharmaceutical intermediates (Yilmaz et al., 2005).

Mécanisme D'action

Target of Action

It’s known that 1,2,3-triazoles derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Mode of Action

It’s known that 1,2,3-triazoles and their derivatives interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility . They exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Biochemical Pathways

It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities and can interact with a wide range of biomolecular targets .

Pharmacokinetics

1,2,3-triazole-based scaffolds are known for their immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .

Result of Action

It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Action Environment

It’s known that 1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), which may suggest their stability in various environmental conditions .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-7-2-4-8(5-3-7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYCIFWQKFLFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)

![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)

![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)